N-ACETYL-2-METHYL-BUTYNYLAMINE
Description
N-Acetyl-2-methyl-butynylamine is an organic compound characterized by an acetylated amine group attached to a 2-methylbutynyl chain. The butynyl moiety (C₄H₅) contains a triple bond, which confers distinct reactivity compared to saturated alkyl chains.
Properties
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5-7(3,4)8-6(2)9/h1H,2-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZISYAHJULRTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21604-47-7 | |
| Record name | N-(2-methylbut-3-yn-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
N-Acetyl-2-methyl-butynylamine can be synthesized through several methods. One common method involves reacting 2-methylbutynamine with acetyl chloride . The reaction conditions typically require a controlled environment to ensure safety and efficiency. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-Acetyl-2-methyl-butynylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N-Acetyl-2-methyl-butynylamine has a wide range of applications in scientific research In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it can be used to study enzyme interactions and metabolic pathwaysIndustrially, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of N-Acetyl-2-methyl-butynylamine involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key differences and similarities are outlined below:
Table 1: Structural and Functional Comparison
Key Differences:
Functional Groups: The nitrosamine group in N-butyl-N-acetylaminomethylnitrosamine is absent in this compound. Nitrosamines are notorious for carcinogenic properties, as seen in compounds like N-nitrosodimethylamine (NDMA) . The absence of this group in the target compound suggests a safer toxicological profile.
Alkyne vs. Alkyl Chains :
- The triple bond in the butynyl chain of this compound enhances reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition). In contrast, the butyl chain in the nitrosamine analog is saturated, limiting such applications.
Molecular Weight and Solubility :
- The lower molecular weight of this compound (estimated) may improve solubility in polar solvents compared to the bulkier nitrosamine derivative.
Research Implications and Limitations
- Gaps in Evidence: No direct studies on this compound are cited in the provided materials, necessitating caution in extrapolating data.
- Nitrosamine Warnings: The carcinogenicity of N-butyl-N-acetylaminomethylnitrosamine underscores the importance of structural audits to avoid toxic moieties in drug design .
Biological Activity
N-Acetyl-2-methyl-butyne-1-amine (N-AMBA) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula: C₅H₉N
- Molecular Weight: 83.1317 g/mol
- CAS Number: 2978-58-7
-
Structural Formula:
N-AMBA is believed to interact with various biological pathways:
- Enzyme Inhibition: Preliminary studies suggest that N-AMBA may inhibit certain enzymes involved in metabolic processes, potentially altering the pharmacokinetics of other compounds.
- Radical Generation: The compound may generate reactive oxygen species (ROS) under certain conditions, which can affect cellular signaling pathways and induce oxidative stress.
- P450 Enzyme Interaction: Research indicates that N-AMBA may influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
Pharmacological Effects
The pharmacological effects of N-AMBA have been documented in several studies:
- Antimicrobial Activity: Some studies have reported that N-AMBA exhibits antimicrobial properties against specific bacterial strains, suggesting its potential as an antibiotic agent.
- Antiparasitic Effects: In vitro studies have shown that N-AMBA can inhibit the growth of Plasmodium species, indicating potential use in malaria treatment .
Case Studies
- Study on P450 Interaction:
- Antimicrobial Efficacy:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of metabolic enzymes | |
| Antimicrobial | Effective against S. aureus | |
| Antiparasitic | Inhibition of Plasmodium growth |
Table 2: Interaction with Cytochrome P450 Enzymes
| Enzyme Type | Effect Observed | Mechanism |
|---|---|---|
| CYP3A4 | Inactivation | Radical formation |
| CYP2D6 | Altered metabolism | Competitive binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
